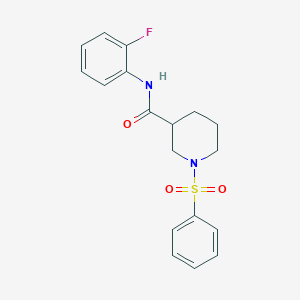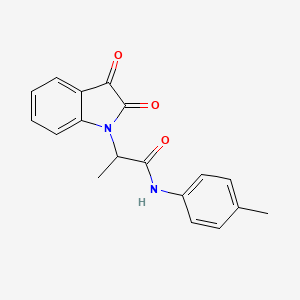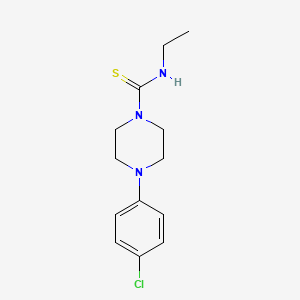
N-(2-fluorophenyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide
Vue d'ensemble
Description
N-(2-fluorophenyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide, also known as BAY 73-6691, is a potent and selective inhibitor of soluble guanylate cyclase (sGC). It has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of cardiovascular diseases, such as pulmonary hypertension and heart failure. In
Mécanisme D'action
N-(2-fluorophenyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide 73-6691 selectively inhibits sGC, an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is a key signaling molecule that regulates vascular tone, platelet aggregation, and smooth muscle cell proliferation. By inhibiting sGC, N-(2-fluorophenyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide 73-6691 increases the levels of cGMP, leading to vasodilation and reduced vascular resistance.
Biochemical and Physiological Effects:
N-(2-fluorophenyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide 73-6691 has been shown to have several biochemical and physiological effects, including:
- Increased levels of cGMP
- Vasodilation and reduced vascular resistance
- Improved cardiac function
- Reduced pulmonary arterial pressure
- Anti-inflammatory and anti-fibrotic effects in the heart.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2-fluorophenyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide 73-6691 is its selectivity for sGC, which reduces the risk of off-target effects. However, its potency may also be a limitation, as high concentrations may be required to achieve the desired effects. In addition, the synthesis of N-(2-fluorophenyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide 73-6691 is complex and may be challenging for some laboratories.
Orientations Futures
There are several future directions for the research on N-(2-fluorophenyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide 73-6691, including:
- Further studies on its efficacy and safety in animal models of cardiovascular diseases
- Clinical trials to evaluate its potential therapeutic applications in humans
- Development of more efficient synthesis methods to increase the yield and reduce the cost of production
- Investigation of its effects on other signaling pathways and potential off-target effects.
Conclusion:
In conclusion, N-(2-fluorophenyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide 73-6691 is a potent and selective inhibitor of sGC with potential therapeutic applications in the treatment of cardiovascular diseases. Its mechanism of action involves the increase of cGMP levels, leading to vasodilation and reduced vascular resistance. Although its synthesis is complex, it has several advantages, including its selectivity for sGC. Future research on N-(2-fluorophenyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide 73-6691 may lead to significant advances in the treatment of cardiovascular diseases.
Applications De Recherche Scientifique
N-(2-fluorophenyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide 73-6691 has been extensively studied for its potential therapeutic applications in the treatment of cardiovascular diseases. It has been shown to improve cardiac function and reduce pulmonary arterial pressure in animal models of pulmonary hypertension and heart failure. In addition, it has been found to have anti-inflammatory and anti-fibrotic effects in the heart.
Propriétés
IUPAC Name |
1-(benzenesulfonyl)-N-(2-fluorophenyl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O3S/c19-16-10-4-5-11-17(16)20-18(22)14-7-6-12-21(13-14)25(23,24)15-8-2-1-3-9-15/h1-5,8-11,14H,6-7,12-13H2,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVYOMKWPPCQJDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=CC=C2)C(=O)NC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-2-methoxy-5-methyl-N-phenylbenzenesulfonamide](/img/structure/B4390996.png)


![methyl 4-{[(2-quinolinylthio)acetyl]amino}benzoate](/img/structure/B4391011.png)
![3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methylphenyl)propanamide](/img/structure/B4391024.png)
![2-{[1-(2-ethylphenyl)-1H-tetrazol-5-yl]thio}-N-phenylacetamide](/img/structure/B4391031.png)
![2-(methoxymethyl)-1-[4-(2-methylphenoxy)butyl]-1H-benzimidazole](/img/structure/B4391038.png)
![1-[(2-chlorobenzyl)sulfonyl]-2-methylpiperidine](/img/structure/B4391048.png)
![3-allyl-11-(2-methoxyphenyl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one](/img/structure/B4391057.png)
![2-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide](/img/structure/B4391065.png)
![1-[(4,5-dichloro-2-methylphenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B4391080.png)
![N-(2-cyanophenyl)-2-[(6-methyl-1,3-benzoxazol-2-yl)thio]acetamide](/img/structure/B4391083.png)
![methyl 4-{[4-(isopropylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B4391085.png)
![1-[3-(4-bromophenoxy)propyl]-1H-benzimidazol-2-amine](/img/structure/B4391090.png)